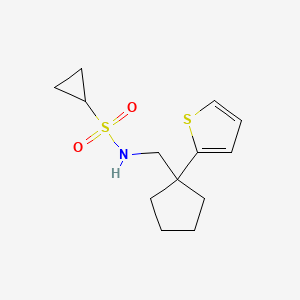

N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide

Description

N-((1-(Thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopentane ring substituted with a thiophene moiety and a cyclopropane-sulfonamide group. These compounds are typically synthesized for pharmaceutical applications, particularly as kinase inhibitors or modulators of enzymatic activity. Key structural motifs include:

- Cyclopropanesulfonamide core: Provides rigidity and metabolic stability.

- Heterocyclic substituents: Thiophene, pyrrolo-pyridines, or imidazo-pyrazines, which influence target binding and pharmacokinetics.

Properties

IUPAC Name |

N-[(1-thiophen-2-ylcyclopentyl)methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S2/c15-18(16,11-5-6-11)14-10-13(7-1-2-8-13)12-4-3-9-17-12/h3-4,9,11,14H,1-2,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGREKXICWBGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfonamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the cyclopentyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or cyclopentyl moieties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide exhibits notable antimicrobial properties.

Case Study : A study conducted by Mohamed et al. (2021) evaluated the compound's efficacy against various pathogens, including bacteria and fungi. The results showed significant inhibitory effects on Candida albicans and other bacterial strains, suggesting potential applications in antifungal and antibacterial therapies.

Anticancer Properties

The compound has been investigated for its anticancer potential.

Case Study : Ravichandiran et al. (2019) reported that derivatives of this compound demonstrated cytotoxic effects on human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This points to its potential as a therapeutic agent in cancer treatment.

Neurological Applications

Recent studies have explored the use of this compound in neurological research, particularly regarding nerve growth factor (NGF) activity.

Case Study : Williams et al. (2010) found that certain derivatives could enhance NGF-induced neurite outgrowth in neuronal cells, indicating their potential utility in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibitory effects against bacteria and fungi | Mohamed et al., 2021 |

| Anticancer | Cytotoxic effects on human cancer cell lines | Ravichandiran et al., 2019 |

| Neurological | Potential as NGF potentiators for nerve regeneration | Williams et al., 2010 |

Molecular Docking Studies

Molecular docking studies have been conducted to assess the interactions of this compound with various biological targets. These computational analyses help elucidate the mechanisms through which the compound exerts its biological effects.

Findings : Vetrivelan (2019) demonstrated that specific derivatives showed promising inhibition against targets like 1KE4, indicating their potential for targeted therapeutic applications.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

The following table summarizes key cyclopropanesulfonamide derivatives from the evidence, highlighting structural variations and physicochemical properties:

*Molecular weight inferred from synthetic intermediates .

Key Observations:

Heterocyclic Substituents :

- Thiophene-based sulfonamides (e.g., ) exhibit distinct electronic properties compared to nitrogen-rich heterocycles (e.g., imidazo-pyrazines in ). Thiophene’s sulfur atom may enhance lipophilicity and π-π stacking interactions, whereas pyrrolo-pyridines improve solubility via hydrogen bonding .

- Iodo-substituted derivatives (e.g., ) are intermediates for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the pharmacophore.

Synthetic Yields :

- Yields for cyclopropanesulfonamides range from 37% to 52% in multi-step syntheses , reflecting challenges in stereochemical control and purification. Thiophene-containing analogs (e.g., ) report comparable yields (~40-60%) but require milder conditions (e.g., room temperature reactions).

Physicochemical Properties :

- LC/MS retention times (e.g., Rt = 1.70 min for vs. 2.45 min for ) correlate with polarity differences imposed by substituents. Thiophene derivatives are expected to show intermediate retention due to balanced hydrophobicity.

Common Strategies:

- Pd-Catalyzed Cross-Couplings : Used for introducing aryl/heteroaryl groups (e.g., iodopyrazines in ). details Pd-mediated cyclopentane ring formation fused to indole-thiophene systems, a strategy adaptable to the target compound .

- Hydrogenation/Reduction : Key for nitro-to-amine conversions (e.g., ) .

- Protection/Deprotection : Trimethylsilyl (TMS) groups in aid in regioselective functionalization.

Challenges:

- Steric Hindrance : Bulky cyclopentyl and cyclopropane groups necessitate optimized catalysts (e.g., Pd2(dba)3 with phosphine ligands in ).

- Stereochemistry: Cis/trans configurations in cyclopentane rings (e.g., 1S,3R,4S vs.

Pharmacological Implications (Inferred)

Biological Activity

N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropanesulfonamide moiety, which is known to influence its biological activity. The presence of thiophene and cyclopentyl groups contributes to its unique interactions with biological targets.

- Molecular Formula : C₁₉H₂₃N₃O₂S

- Molecular Weight : 357.47 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes, particularly in cancer cells.

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer), by disrupting microtubule assembly.

- Antiproliferative Effects : The compound exhibits significant antiproliferative effects against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

A detailed pharmacological evaluation was conducted to assess the anticancer properties of this compound. The results are summarized in Table 1.

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 2 | Cell cycle arrest at G2/M phase |

| PANC-1 | < 2 | Disruption of microtubule assembly |

| MDA-MB-435 | < 3 | Induction of apoptosis |

Table 1: Anticancer activity of this compound across different cell lines.

Study 1: Antiproliferative Effects on MCF-7 Cells

In a study conducted by Park et al., the compound was tested on MCF-7 cells where it demonstrated an EC50 value of less than 2 μM, indicating potent antiproliferative activity. The study also reported that the compound induced a significant G2/M phase arrest, leading to increased apoptosis in treated cells .

Study 2: Mechanistic Insights into Action

Another investigation focused on the mechanistic insights into the action of this compound. It was found that the compound interacts with tubulin, inhibiting its polymerization and thereby blocking mitotic progression. This interaction was further supported by molecular docking studies which predicted strong binding affinities with tubulin .

Q & A

Q. What are the established synthetic routes for N-((1-(thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide, and what parameters critically influence reaction yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Cyclopentane-thiophene linkage : A Friedel-Crafts alkylation or transition-metal-catalyzed coupling (e.g., Pd-mediated) to attach thiophen-2-yl to cyclopentane .

- Sulfonamide formation : Reacting cyclopropanesulfonyl chloride with the amine intermediate derived from (1-(thiophen-2-yl)cyclopentyl)methylamine. Key parameters include pH control (to avoid side reactions) and stoichiometric ratios of sulfonyl chloride to amine .

- Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition using carbene precursors (e.g., CH₂N₂) or Simmons-Smith reagents. Temperature control (<0°C) minimizes ring-opening side reactions .

- Critical factors : Catalyst choice (e.g., Pd vs. Cu for coupling), reaction time (overlong durations degrade thiophene rings), and purification methods (HPLC for isolating stereoisomers) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks for cyclopropane (δ ~0.5–2.0 ppm), sulfonamide (δ ~3.0–3.5 ppm), and thiophene (δ ~6.5–7.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the cyclopentyl moiety .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1300 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of cyclopropane or thiophene groups) .

- X-ray Crystallography : Resolve stereochemistry at the cyclopentyl-thiophene junction. Data collection at 100 K improves resolution for light-atom structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during cyclopropane ring formation?

- Methodological Answer :

- Competing pathways : Ring-opening via nucleophilic attack (e.g., by residual amines) or thermal decomposition.

- Mitigation strategies :

- Use low-temperature cyclopropanation (e.g., −78°C with CH₂I₂/Zn-Et₂O) to suppress side reactions .

- Introduce protecting groups (e.g., Boc on the sulfonamide nitrogen) during cyclopropanation to block undesired nucleophilic interactions .

- Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., carbenes) and adjust reagent feed rates .

Q. What computational approaches are effective in predicting the bioactivity or material properties of derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity of the thiophene ring. Solvent models (e.g., PCM) improve accuracy for aqueous solubility predictions .

- Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina. Focus on sulfonamide hydrogen-bonding interactions with catalytic residues .

- Molecular Dynamics (MD) : Simulate cyclopropane ring stability under physiological conditions (e.g., 310 K, 1 atm) to evaluate pharmacokinetic durability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variation on biological activity?

- Methodological Answer :

- Substitution sites :

- Thiophene position : Compare thiophen-2-yl vs. thiophen-3-yl analogs to assess steric effects on target binding .

- Cyclopropane substituents : Introduce electron-withdrawing groups (e.g., CF₃) to modulate sulfonamide acidity and membrane permeability .

- Assay design :

- Use dose-response curves (IC₅₀/EC₅₀) in enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase).

- Pair with logP measurements to correlate hydrophobicity with cellular uptake .

Q. How should contradictory data in literature regarding the compound’s stability under acidic conditions be resolved?

- Methodological Answer :

- Contradictory reports : Some studies suggest cyclopropane ring cleavage at pH < 2, while others report stability.

- Resolution strategies :

- Conduct accelerated stability testing (40°C/75% RH, pH 1–3) with HPLC monitoring.

- Use ²H/¹³C isotopic labeling on the cyclopropane ring to track degradation pathways via NMR .

- Compare buffering agents (e.g., HCl vs. citric acid) to identify anion-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.